![molecular formula C21H24ClN5O2S2 B2360501 N-(4-chlorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1207051-05-5](/img/structure/B2360501.png)
N-(4-chlorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
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Description
N-(4-chlorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H24ClN5O2S2 and its molecular weight is 478.03. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant research findings.
1. Chemical Structure and Properties
The compound's molecular formula is C21H22ClN5O2S2 with a molecular weight of approximately 476.0 g/mol. The structural features include a thiazolo[4,5-d]pyrimidine core, a piperidine moiety, and a chlorophenyl group, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H22ClN5O2S2 |
Molecular Weight | 476.0 g/mol |
IUPAC Name | This compound |
CAS Number | 1207051-05-5 |
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolo[4,5-d]pyrimidine scaffold followed by the introduction of the piperidine and acetamide functionalities. Key reaction conditions often involve the use of organic solvents and catalysts to enhance yield and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activities or inhibit receptor functions involved in various disease pathways.
4.1 Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other strains (e.g., E. coli) | Weak to Moderate |
These findings suggest potential applications in treating bacterial infections.
4.2 Enzyme Inhibition
Studies have shown that related compounds possess inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease:
Enzyme | Inhibition Type | IC50 Values |
---|---|---|
Acetylcholinesterase | Strong Inhibitor | Varies (specific values needed) |
Urease | Strong Inhibitor | Varies (specific values needed) |
Such inhibition could be beneficial in treating conditions like Alzheimer's disease or urinary tract infections.
5. Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
-
Anticancer Activity : A study evaluated the compound's effect on glioblastoma cell lines and demonstrated significant growth inhibition.
- Key Findings : The compound exhibited low cytotoxicity towards non-cancerous cells while effectively inhibiting cancer cell proliferation.
-
Docking Studies : Computational studies have elucidated the binding interactions between this compound and target proteins, providing insights into its mechanism of action at the molecular level.
- Results : Docking studies indicated favorable binding affinities with key enzymes involved in cancer progression.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(7-oxo-2-piperidin-1-yl-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O2S2/c1-13(2)27-19(29)17-18(24-20(31-17)26-10-4-3-5-11-26)25-21(27)30-12-16(28)23-15-8-6-14(22)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWUZRMAJFEXCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(N=C(S2)N3CCCCC3)N=C1SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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